molecular formula C18H23F2N3O3 B4288356 4-(2,3-difluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone

4-(2,3-difluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone

Cat. No. B4288356
M. Wt: 367.4 g/mol
InChI Key: OWSXWHUDDXHUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-difluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as DFB or DFB-PZ, and it belongs to the class of piperazinone derivatives. DFB-PZ has shown promising results in various scientific studies and has the potential to be used in the treatment of various diseases.

Mechanism of Action

The mechanism of action of DFB-PZ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. DFB-PZ has been shown to inhibit the activity of COX-2, a key enzyme involved in the inflammatory response, and to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of the immune response.
Biochemical and Physiological Effects
DFB-PZ has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DFB-PZ has also been shown to reduce inflammation and to have a protective effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

DFB-PZ has several advantages as a research tool. It is a highly potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various diseases. DFB-PZ is also relatively easy to synthesize and has good stability, which makes it a convenient compound to work with in the laboratory. However, one limitation of DFB-PZ is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

DFB-PZ has shown promising results in various scientific studies, and there are several potential future directions for research on this compound. One area of research could be to further investigate the mechanism of action of DFB-PZ and to identify other enzymes and signaling pathways that are affected by this compound. Another area of research could be to investigate the potential use of DFB-PZ in combination with other drugs for the treatment of various diseases. Additionally, further studies could be conducted to investigate the safety and efficacy of DFB-PZ in animal models and in clinical trials.

Scientific Research Applications

DFB-PZ has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiangiogenic properties. DFB-PZ has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.

properties

IUPAC Name

4-[(2,3-difluorophenyl)methyl]-3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N3O3/c19-14-3-1-2-12(17(14)20)11-23-9-6-21-18(26)15(23)10-16(25)22-7-4-13(24)5-8-22/h1-3,13,15,24H,4-11H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSXWHUDDXHUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3-difluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone
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4-(2,3-difluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone
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4-(2,3-difluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone
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4-(2,3-difluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone
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4-(2,3-difluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone
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4-(2,3-difluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone

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